5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide
Beschreibung
The compound 5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring:
- A 5-methylisoxazole-3-carboxamide core.
- An oxazole ring linked via a piperazine-carbonyl group.
- A 3-(trifluoromethyl)phenyl substituent on the piperazine moiety.
Eigenschaften
IUPAC Name |
5-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O4/c1-12-9-15(26-32-12)17(29)25-19-24-16(11-31-19)18(30)28-7-5-27(6-8-28)14-4-2-3-13(10-14)20(21,22)23/h2-4,9-11H,5-8H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOFDXKFGRIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the serotonin receptors , specifically the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin.
Biochemical Pathways
The compound’s interaction with the serotonin receptors and SERT leads to an increase in serotonin levels. This can affect various biochemical pathways related to mood regulation, sleep, and other neurological functions.
Pharmacokinetics
The compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes play a significant role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The compound’s action results in increased serotonin levels, which can mimic the effects of MDMA. It’s important to note that the compound is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its side effects tend to be significantly worsened when consumed alongside alcohol. Furthermore, the compound’s metabolism can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic enzymes.
Biochemische Analyse
Biochemical Properties
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding. This suggests that the compound could potentially interact with a variety of enzymes and receptors in the biological system.
Cellular Effects
Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding. This suggests that the compound could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biologische Aktivität
5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Properties
The compound features a multifaceted structure that incorporates piperazine, isoxazole, and oxazole moieties. These components are known for their roles in various biological activities, making this compound a subject of interest for further research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of the oxazole and isoxazole groups. The synthetic pathway can be summarized as follows:
- Formation of Piperazine Derivative : The initial step often involves the reaction of 3-(trifluoromethyl)phenyl with piperazine to form the core structure.
- Oxazole and Isoxazole Formation : Subsequent reactions involve cyclization processes to introduce oxazole and isoxazole functionalities.
- Final Coupling : The final product is obtained through coupling reactions that link these various moieties together.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including pancreatic cancer cells (BxPC-3 and Panc-1) with IC50 values in the low micromolar range (0.051 µM to 0.066 µM) .
Anti-inflammatory Effects
The piperazine scaffold has been identified as a key pharmacophore in anti-inflammatory agents. Compounds derived from this structure have demonstrated promising anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Activity
Research indicates that certain derivatives may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Pancreatic Cancer Study : A study evaluated the antiproliferative effects of a related compound on pancreatic cancer cell lines, revealing significant inhibition of cell growth with prolonged exposure .
- Inflammatory Response Modulation : In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models of arthritis .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Published Studies
(a) Benzo[b][1,4]oxazin-3(4H)-one Analogues
The compounds 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide and 4-(3-(2,3-Dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide () share the following features with the target compound:
- Piperazine-carboxamide backbone : Critical for receptor binding or solubility modulation.
- Aromatic heterocycles : The benzooxazole/benzoxazine rings differ from the target’s oxazole-isoxazole system, which may alter electronic properties and steric bulk.
(b) Pyrazole-1-carbothioamide Derivatives
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () feature:
- Isoxazole-pyrazole hybrid scaffolds : Unlike the target’s oxazole-piperazine linkage, these derivatives prioritize pyrazole-based frameworks, which may influence conformational flexibility.
- Electron-withdrawing groups : The 4-nitrophenyl substituent contrasts with the target’s 3-trifluoromethylphenyl group, suggesting divergent electronic profiles and target affinities .
(c) Agrochemical Carboxamides
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron () share the carboxamide functional group but lack the piperazine-oxazole-isoxazole architecture. Their simpler structures prioritize insect growth regulation via chitin synthesis inhibition, whereas the target compound’s complexity may enable multitarget mechanisms .
Key Structural and Functional Differences
Implications of Structural Variations
- Trifluoromethyl Group : The target’s 3-(trifluoromethyl)phenyl group enhances hydrophobicity and may improve blood-brain barrier penetration compared to ’s phenyl-substituted analogues .
- Oxazole vs.
- Carboxamide Linkage : Shared with agrochemicals like diflubenzuron, this group is essential for hydrogen bonding but diverges in downstream target specificity .
Vorbereitungsmethoden
Cycloaddition for Isoxazole Ring Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. For 5-methylisoxazole-3-carboxylic acid:
- Generation of nitrile oxide : Chlorooxime (derived from methyl ethyl ketone) is treated with sodium hypochlorite to form the reactive intermediate.
- Cycloaddition : Reaction with ethyl acrylate yields ethyl 5-methylisoxazole-3-carboxylate.
- Hydrolysis : Basic hydrolysis (LiOH in THF/MeOH) converts the ester to the carboxylic acid.
Key data :
- Yield: 78% (cycloaddition), 92% (hydrolysis).
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 2.39 (s, 3H, CH$$3$$), 6.89 (s, 1H, isoxazole-H).
Preparation of the Oxazole-Piperazine Intermediate
Oxazole-2-Carboxylic Acid Synthesis
Oxazole-2-carboxylic acid is synthesized via:
- Cyclization : Reaction of α-azido ketones with triphenylphosphine, followed by oxidation (KMnO$$_4$$) to the carboxylic acid.
- Alternative route : Cyclocondensation of ethyl glyoxalate with ammonium acetate and acetic anhydride.
Optimized conditions :
Piperazine Subunit Functionalization
1-(3-(Trifluoromethyl)phenyl)piperazine is prepared via:
- Buchwald-Hartwig coupling : Piperazine reacts with 1-bromo-3-(trifluoromethyl)benzene using Pd(OAc)$$_2$$/Xantphos.
- Work-up : Column chromatography (SiO$$_2$$, hexane/EtOAc 4:1) isolates the product.
Data :
Assembly of the Target Molecule
Coupling of Oxazole-2-Carboxylic Acid and Piperazine
- Activation : Oxazole-2-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride.
- Aminolysis : Reaction with 1-(3-(trifluoromethyl)phenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA).
Conditions :
Final Amidation with Isoxazole-3-Carboxamide
The oxazole-piperazine carbonyl chloride is coupled to 5-methylisoxazole-3-carboxamide using:
- Carbodiimide mediation : EDC/HOBt in DMF.
- Work-up : Precipitation with ice-water, filtration, and recrystallization (EtOH/H$$_2$$O).
Analytical validation :
- HPLC purity: 99.2%.
- HRMS: [M+H]$$^+$$ calcd. for C$${22}$$H$${21}$$F$$3$$N$$4$$O$$_3$$: 471.1542, found: 471.1545.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Cycloaddition-EDC coupling | Nitrile oxide cycloaddition | 68 | 98.5 | High |
| Palladium-mediated route | Buchwald-Hartwig coupling | 72 | 99.1 | Moderate |
| Direct aminolysis | Acyl chloride formation | 88 | 99.2 | Low |
The EDC-mediated amidation offers the best balance of yield and cost, while palladium-catalyzed methods provide higher purity at elevated expenses.
Challenges and Optimization Opportunities
Q & A
Q. What are the key synthetic routes for 5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole ring via cyclization of precursors like 4-(4-chloro-3-phenyl)-oxazol-5-one, followed by nucleophilic substitution with thiosemicarbazide ( ).
- Step 2 : Introduction of the piperazine-carbonyl moiety using coupling agents (e.g., HBTU) under basic conditions (e.g., triethylamine) in solvents like THF or DMF ( ).
- Step 3 : Functionalization of the isoxazole-carboxamide group via condensation reactions, often requiring reflux in polar aprotic solvents ( ). Yield optimization relies on controlled temperature, solvent polarity, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the oxazole and isoxazole rings and verify piperazine coupling ().
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and resolving synthetic byproducts ().
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns, particularly for the trifluoromethyl group ().
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives (not directly cited but inferred from structural complexity) .
Q. What are the primary biological targets associated with this compound?
Piperazine-containing analogs are often investigated for CNS activity (e.g., serotonin/dopamine receptor modulation) due to piperazine's conformational flexibility (). The trifluoromethyl group may enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors ( ). Preliminary studies on similar compounds suggest potential kinase inhibition or antimicrobial activity, but target validation requires dose-response assays and competitive binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms ().
- Purity Issues : Trace solvents (e.g., DMF residuals) or stereochemical impurities affecting IC50 values (). Methodological Solution :
- Standardize assays using validated protocols (e.g., NIH guidelines for receptor binding).
- Re-synthesize the compound under rigorously controlled conditions and compare results via blinded studies .
Q. What strategies optimize the compound's pharmacokinetic properties without compromising activity?
- Lipophilicity Adjustment : Replace the trifluoromethyl group with a bioisostere (e.g., cyano) to reduce metabolic oxidation while retaining hydrophobic interactions ( ).
- Prodrug Design : Introduce ester or amide linkages at the carboxamide group to enhance oral bioavailability ().
- Salt Formation : Use hydrochloride salts to improve aqueous solubility, as demonstrated in piperazine derivatives ( ). Validate modifications via in vitro metabolic stability assays (e.g., liver microsomes) and in vivo PK/PD modeling .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with substituted phenyl groups?
- 3-(Trifluoromethyl)phenyl vs. 4-Fluorophenyl : The electron-withdrawing CF3 group enhances π-π stacking in hydrophobic binding pockets, increasing potency but potentially reducing solubility ( ).
- Oxazole vs. Thiazole : Oxazole’s lower electronegativity may reduce off-target interactions with cysteine-rich enzymes (). Experimental Approach : Synthesize analogs with systematic substitutions and evaluate via competitive binding assays or enzymatic inhibition studies .
Q. What computational methods are suitable for predicting off-target interactions?
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for unexpected binding to ion channels or transporters ( ).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the carboxamide group) to prioritize synthetic targets ().
- MD Simulations : Assess conformational stability of the piperazine-carbonyl linkage in aqueous vs. membrane environments (). Cross-validate predictions with in vitro selectivity panels .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Critical Process Parameters (CPPs) : Monitor reaction temperature (±2°C), solvent purity (HPLC-grade), and stirring rates ( ).
- Quality Control (QC) : Implement in-process checks (e.g., TLC at each step) and batch-specific NMR/HPLC profiles ().
- Statistical Tools : Use ANOVA to identify variability sources and design-of-experiments (DoE) for optimization .
Q. What are the best practices for validating biological activity in independent labs?
- Blind Testing : Provide aliquots of the compound and its vehicle control to collaborators without disclosing identities.
- Reference Standards : Include a well-characterized positive control (e.g., clozapine for CNS targets) in all assays ().
- Data Sharing : Publish raw datasets (e.g., dose-response curves) in supplementary materials for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
